molecular formula C9H9NO4 B13929522 3-Methoxy-6-methyl-2-nitrobenzaldehyde

3-Methoxy-6-methyl-2-nitrobenzaldehyde

Cat. No.: B13929522
M. Wt: 195.17 g/mol
InChI Key: PFKRKHDLHWNFOP-UHFFFAOYSA-N
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Description

3-Methoxy-6-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position, a methyl group at the 6-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-6-methyl-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-6-methylbenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-6-methyl-2-nitrobenzoic acid.

    Reduction: 3-Methoxy-6-methyl-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-methyl-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-6-methyl-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Lacks the methyl group at the 6-position.

    6-Methyl-2-nitrobenzaldehyde: Lacks the methoxy group at the 3-position.

    3-Methoxy-6-methylbenzaldehyde: Lacks the nitro group at the 2-position.

Uniqueness

3-Methoxy-6-methyl-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-methoxy-6-methyl-2-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(14-2)9(10(12)13)7(6)5-11/h3-5H,1-2H3

InChI Key

PFKRKHDLHWNFOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O

Origin of Product

United States

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